![molecular formula C22H16N2 B12604781 4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile CAS No. 877775-86-5](/img/structure/B12604781.png)
4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile is an organic compound with the molecular formula C22H14N2 It is characterized by the presence of two benzonitrile groups attached to a central 1,3-phenylenebis(methylene) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile typically involves the reaction of 1,3-bis(bromomethyl)benzene with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The benzonitrile groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzonitrile derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
作用機序
The mechanism of action of 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile involves its interaction with various molecular targets. The benzonitrile groups can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. Additionally, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biological pathways and processes, making the compound of interest for further study.
類似化合物との比較
Similar Compounds
4,4’-[1,4-Phenylenebis(methylene)]dibenzonitrile: Similar structure but with a different central phenylenebis(methylene) moiety.
4,4’-[1,3-Phenylenebis(oxy)]dibenzonitrile: Contains an oxygen atom in the central linkage.
4,4’-[1,4-Phenylenebis(ethene-2,1-diyl)]dibenzonitrile: Features an ethene linkage instead of methylene.
Uniqueness
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile is unique due to its specific 1,3-phenylenebis(methylene) linkage, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
877775-86-5 |
|---|---|
分子式 |
C22H16N2 |
分子量 |
308.4 g/mol |
IUPAC名 |
4-[[3-[(4-cyanophenyl)methyl]phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N2/c23-15-19-8-4-17(5-9-19)12-21-2-1-3-22(14-21)13-18-6-10-20(16-24)11-7-18/h1-11,14H,12-13H2 |
InChIキー |
KPWRNGQRJXSRBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
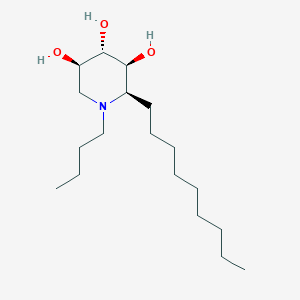
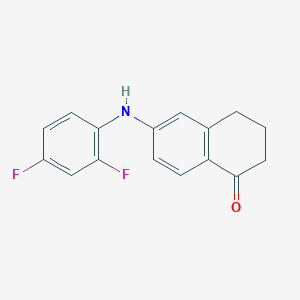
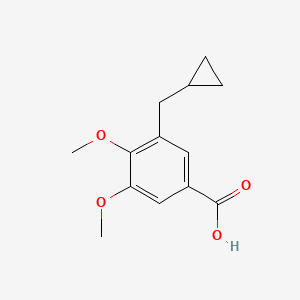
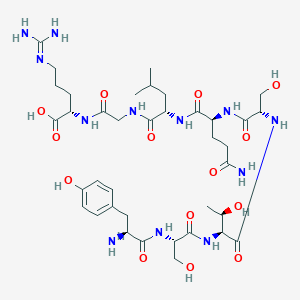
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
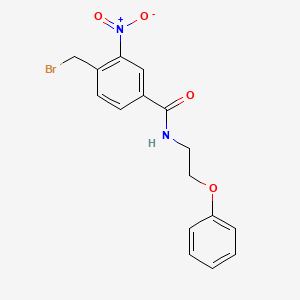

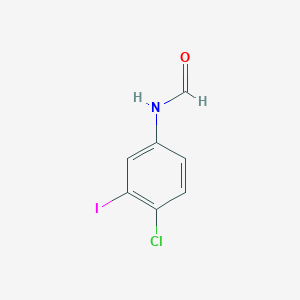

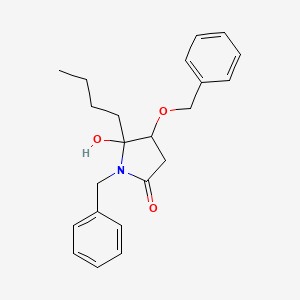
![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)

